
2-Chloro-1-dodecylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-dodecylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. It is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-dodecylpyridin-1-ium iodide typically involves the quaternization of 2-chloropyridine with dodecyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Chloropyridine+Dodecyl iodide→2-Chloro-1-dodecylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-dodecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and reduction: The pyridinium ring can participate in redox reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as thiol derivatives.
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-1-dodecylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 2-Chloro-1-dodecylpyridin-1-ium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-1-ethylpyridinium iodide
- 2-Chloro-1-butylpyridinium iodide
Uniqueness
2-Chloro-1-dodecylpyridin-1-ium iodide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as detergents and antimicrobial agents.
Properties
CAS No. |
114309-58-9 |
|---|---|
Molecular Formula |
C17H29ClIN |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-chloro-1-dodecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C17H29ClN.HI/c1-2-3-4-5-6-7-8-9-10-12-15-19-16-13-11-14-17(19)18;/h11,13-14,16H,2-10,12,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
WAMCKCZLKMWEHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

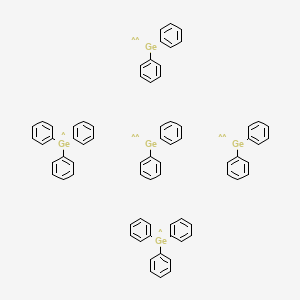
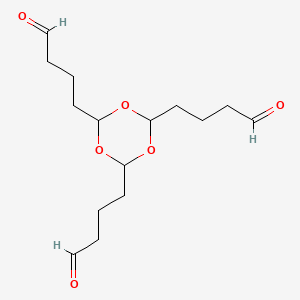

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
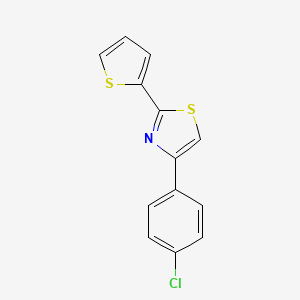
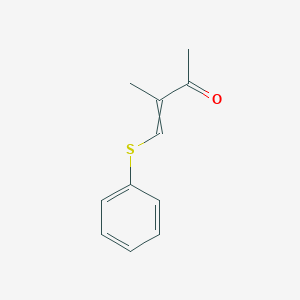
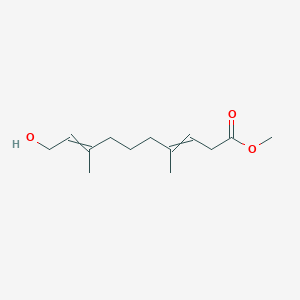
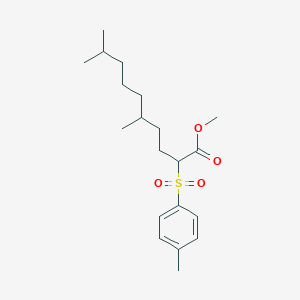
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
